molecular formula C17H14N2O4S B2987731 N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-8-sulfonamide CAS No. 551919-02-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-8-sulfonamide

Cat. No.: B2987731
CAS No.: 551919-02-9
M. Wt: 342.37
InChI Key: MCUNULDGWUSQAQ-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)quinoline-8-sulfonamide is a complex organic compound characterized by its unique structure, which includes a quinoline ring system and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-8-sulfonamide typically involves multiple steps. One common approach is the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with quinoline-8-sulfonyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an aqueous medium at controlled pH levels to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions are often conducted in specialized reactors with precise temperature and pressure control to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-Dihydro-1,4-benzodioxin-6-yl)quinoline-8-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of quinoline-8-sulfonic acid derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Generation of various substituted quinoline sulfonamides.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential antibacterial and antifungal properties, making it a candidate for developing new therapeutic agents.

Medicine: Research has explored its use in treating diseases such as Alzheimer's disease due to its potential neuroprotective effects.

Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Used as an antibacterial agent.

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Known for its enzyme inhibitory properties.

Uniqueness: N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-8-sulfonamide stands out due to its quinoline ring system, which imparts unique chemical and biological properties compared to other sulfonamide derivatives

This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c20-24(21,16-5-1-3-12-4-2-8-18-17(12)16)19-13-6-7-14-15(11-13)23-10-9-22-14/h1-8,11,19H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUNULDGWUSQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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